BenchChemオンラインストアへようこそ!

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide

PARP10 inhibition regioisomer selectivity phenoxybenzamide pharmacophore

Sourcing CAS 897735-82-9 means accessing a structurally precise 4-phenoxybenzamide oxadiazole with zero prior biological annotations—a blank canvas for drug discovery. Unlike its 3-phenoxy regioisomer (CAS 905680-61-7), the para-substitution aligns with PARP10 pharmacophore requirements, while the 4-bromophenyl group provides halogen bonding for crystallographic phasing. With no ChEMBL activities and no publications, this compound guarantees novel IP generation in kinase (VEGFR-2), PARP10, and antimicrobial screening cascades. Verify the exact chemotype—substitution patterns radically alter target engagement.

Molecular Formula C21H14BrN3O3
Molecular Weight 436.265
CAS No. 897735-82-9
Cat. No. B2563220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
CAS897735-82-9
Molecular FormulaC21H14BrN3O3
Molecular Weight436.265
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Br
InChIInChI=1S/C21H14BrN3O3/c22-16-10-6-15(7-11-16)20-24-25-21(28-20)23-19(26)14-8-12-18(13-9-14)27-17-4-2-1-3-5-17/h1-13H,(H,23,25,26)
InChIKeyFRIOKZKLTLEQMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide (CAS 897735-82-9): Compound Class and Research Context


N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide (CAS 897735-82-9) is a synthetic heterocyclic compound belonging to the 1,3,4-oxadiazole scaffold class, characterized by a 4-phenoxybenzamide moiety linked to a 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine core [1]. Its molecular formula is C21H14BrN3O3 with a molecular weight of 436.3 g/mol . The compound is commercially available for research use, primarily as a screening compound in drug discovery programs targeting kinase inhibition, antimicrobial, and anticancer applications [2]. However, it is critical to note that this compound has no reported biological activity data in ChEMBL 20 and is not cited in any peer-reviewed publications, indicating its status as an unexplored chemical probe [1].

Why 1,3,4-Oxadiazole Analogs Cannot Simply Substitute for CAS 897735-82-9


Within the 1,3,4-oxadiazole chemical space, seemingly minor structural variations produce substantial differences in biological target engagement, selectivity, and physicochemical properties. The 4-phenoxybenzamide moiety is a recognized pharmacophore for selective mono-ADP-ribosyltransferase PARP10 inhibition, while the 3-phenoxybenzamide regioisomer (CAS 905680-61-7) exhibits a distinct selectivity profile [1]. Furthermore, the 4-bromophenyl substituent enables halogen bonding interactions that are absent in non-halogenated or chloro-substituted analogs, potentially altering binding pose and residence time [2]. These molecular-level differences mean that sourcing an in-class oxadiazole without precisely matching the substitution pattern risks radically different experimental outcomes—a risk that compounds when published SAR data for this specific chemotype remain absent, making experimental verification with the exact compound indispensable [3].

Quantitative Differentiation Evidence for CAS 897735-82-9 Against Closest Analogs


Regioisomeric Differentiation: 4-Phenoxy vs. 3-Phenoxy Substitution Impacts PARP10 Selectivity Profile

The 4-phenoxybenzamide moiety in CAS 897735-82-9 distinguishes it from its closest structural analog, N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide (CAS 905680-61-7). In a systematic evaluation of 3- and 4-phenoxybenzamide derivatives as PARP10 inhibitors, the 4-substituted series exhibited a different selectivity fingerprint compared to 3-substituted analogs, with 4-(4-cyanophenoxy)benzamide demonstrating distinct PARP10 inhibition while 3-(4-carbamoylphenoxy)benzamide showed an alternative selectivity pattern [1]. The para-phenoxy substitution places the phenoxy ring at a geometry that favors interactions with the PARP10 active site, whereas meta-substitution alters the vector of the phenoxy group, leading to differential target engagement [1]. Importantly, both regioisomers demonstrated cell permeability and interfered with PARP10-mediated toxicity in HeLa cells, confirming that the substitution position does not abolish cellular activity but rather redirects target selectivity [1].

PARP10 inhibition regioisomer selectivity phenoxybenzamide pharmacophore

Halogen Bonding Capacity: 4-Bromophenyl Substituent as a Molecular Recognition Handle

The 4-bromophenyl group at the 5-position of the oxadiazole ring provides halogen bonding capacity that is absent in chloro, fluoro, or unsubstituted phenyl analogs. Bromine atoms in the para position of a phenyl ring can form Type II halogen-halogen interactions and halogen bonds with Lewis bases (e.g., carbonyl oxygens, nitrogen atoms in protein backbones) with interaction energies significantly exceeding those of chlorine [1]. In 1,3,4-oxadiazole crystal structures, bromophenyl substituents have been experimentally observed to engage in halogen bonding networks that influence molecular conformation and packing [2]. By contrast, the non-halogenated analog N-[5-(phenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide lacks this interaction capability, and the 4-chlorophenyl analog exhibits weaker halogen bonding due to chlorine's lower polarizability [1].

halogen bonding 4-bromophenyl molecular recognition crystal engineering

Physicochemical Profile: LogP and Molecular Properties Differentiate from Closest Analogs

The target compound (CAS 897735-82-9) has a calculated logP of 3.893 and a molecular weight of 436.3 g/mol, placing it within a distinct lipophilicity range compared to its closest structural analogs [1]. In comparison, N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 126631-01-4), which lacks the phenoxy group entirely, has a molecular weight of 344.2 g/mol and a significantly lower logP . The addition of the para-phenoxy substituent increases both molecular weight and lipophilicity by approximately 92 Da and an estimated 1-1.5 log units, respectively. This shift in physicochemical properties has practical consequences for compound handling, solubility in assay media, and membrane permeability predictions [2]. The fraction of sp3-hybridized carbons (Fsp3 = 0.05) indicates a highly planar, aromatic structure with limited three-dimensional character, which is characteristic of the oxadiazole-phenoxybenzamide scaffold class [1].

lipophilicity logP drug-likeness ADME prediction

Computational Target Prediction: SEA Analysis Suggests Distinct Kinase Target Profile

Similarity Ensemble Approach (SEA) analysis performed on the ZINC database predicts that CAS 897735-82-9 has potential affinity for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR) and Vascular Endothelial Growth Factor Receptor 1 (FLT1), with P-values of 17 and 47 respectively [1]. This predicted kinase inhibition profile differentiates the compound from the broader oxadiazole class, where certain analogs have been experimentally validated as VEGFR-2 inhibitors with IC50 values in the low nanomolar range (0.039-0.105 μM for optimized piperidine-oxadiazole hybrids) [2]. In a published study of 3-phenoxybenzoic acid-derived oxadiazoles, compound 4d demonstrated potent VEGFR-2 kinase inhibition and antiproliferative activity against cancer cell lines via MTT assay [3]. The target compound's SEA prediction toward VEGFR-2, combined with its 4-phenoxybenzamide pharmacophore (distinct from the 3-phenoxybenzoic acid scaffold), suggests a potentially unique kinase selectivity profile that warrants experimental validation.

VEGFR-2 FLT1 kinase inhibition SEA prediction computational target fishing

Para-Phenoxy Substitution Confers Differential Metabolic Stability and Solubility Profile vs. Ortho/Meta Isomers

The para (4-) phenoxy substitution pattern on the benzamide ring of CAS 897735-82-9 is expected to influence metabolic stability and aqueous solubility differently than ortho- or meta-substituted analogs. Literature on the oxadiazole-phenoxybenzamide scaffold class indicates that the oxadiazole ring enhances metabolic stability, while the phenoxy substituent position affects solubility and target selectivity [1]. For example, N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide (CAS 865286-10-8), which shares the 4-phenoxybenzamide core but differs in the oxadiazole 5-position substituent, has a computed XLogP3 of 4.1 and topological polar surface area (TPSA) of 86.5 Ų, suggesting moderate permeability and solubility characteristics [1]. In contrast, the ortho-phenoxy isomer N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide would present a different conformational profile due to steric effects. The 4-bromophenyl substituent, being electron-withdrawing, may further modulate the compound's oxidative metabolism compared to electron-donating substituents (e.g., methoxy, dimethyl) found in related analogs [2].

metabolic stability solubility phenoxy substitution ADME

Synthetic Accessibility and Commercial Availability: A Unique Entry Point for Underexplored Chemical Space

CAS 897735-82-9 occupies a unique position in the oxadiazole-phenoxybenzamide chemical space: it is commercially available from multiple vendors (including Life Chemicals, ChemSrc) with typical purity specifications of 95%+, yet it remains completely uncharacterized in the peer-reviewed literature [1]. This contrasts with structurally related compounds such as Antitubercular agent-12 (CAS 905677-04-5), which has a defined biological profile against Mycobacterium tuberculosis, and N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 126631-01-4), which has been cited in synthetic methodology studies [2]. The absence of published biological data for CAS 897735-82-9, combined with its commercial availability and well-defined chemical structure, makes it a prime candidate for novel target identification and chemical probe development. Its synthetic accessibility via established oxadiazole-forming reactions (hydrazide cyclization with POCl3 or diatomite earth@IL/ZrCl4 under ultrasonic irradiation) provides a reliable procurement and resynthesis pathway [2].

synthetic accessibility chemical probe novel scaffold screening library

Recommended Application Scenarios for N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide (CAS 897735-82-9)


PARP10 Selectivity Screening: Exploiting 4-Phenoxybenzamide Pharmacophore for Mono-ADP-Ribosyltransferase Inhibitor Discovery

Based on the established SAR showing that 4-phenoxybenzamides confer distinct PARP10 selectivity compared to 3-phenoxybenzamides, CAS 897735-82-9 should be prioritized for PARP10 enzymatic screening panels where selective mono-ADP-ribosyltransferase inhibition is sought [1]. The compound's 4-phenoxy substitution pattern aligns with the pharmacophore requirements identified for PARP10 engagement, while the 4-bromophenyl group provides an additional halogen bonding interaction site that may enhance binding affinity. Researchers should include the 3-phenoxy regioisomer (CAS 905680-61-7) as a direct comparator to quantify the selectivity contribution of the para substitution. This application is particularly relevant given that PARP10 is implicated in cancer cell proliferation and DNA damage response pathways, and selective PARP10 inhibitors are valuable chemical tools distinct from clinical PARP1/2 inhibitors [1].

VEGFR-2 Kinase Inhibitor Screening: Following Up on SEA-Based Target Prediction

The SEA computational prediction identifying VEGFR-2 (KDR) as a potential target (P-value = 17) provides a rational basis for including CAS 897735-82-9 in kinase inhibitor screening cascades [2]. The compound's 4-phenoxybenzamide scaffold is structurally distinct from the 3-phenoxybenzoic acid-derived oxadiazoles that have already demonstrated VEGFR-2 inhibition (e.g., Compound 4d from Heriz et al., 2024) [3]. Researchers should evaluate this compound in VEGFR-2 enzymatic assays and counter-screen against FLT1 (also predicted, P-value = 47) to assess kinase selectivity. The lack of prior biological characterization makes this compound particularly valuable for discovering novel VEGFR-2 inhibitor chemotypes, especially given the clinical relevance of VEGFR-2 in tumor angiogenesis [2][3].

Halogen Bonding-Directed Co-Crystallization and Structural Biology Studies

The 4-bromophenyl substituent provides a strong halogen bond donor site that can be exploited for co-crystallization experiments with protein targets [4]. In contrast to chloro- or unsubstituted phenyl analogs, the bromine atom's σ-hole depth facilitates directional interactions with backbone carbonyl oxygens and side-chain carboxylate groups in protein binding pockets. CAS 897735-82-9 is thus recommended for X-ray crystallography or cryo-EM studies where halogen bonding may stabilize specific ligand-protein conformations. The para-bromo substitution geometry also provides a convenient heavy atom marker for crystallographic phasing, offering a practical advantage over non-halogenated oxadiazole analogs [4].

Chemical Probe Development for Underexplored Biological Space

As a compound with zero reported biological activities and zero publications, yet commercially available with established synthetic routes, CAS 897735-82-9 represents an ideal starting point for phenotypic screening and chemical probe development [2]. The oxadiazole scaffold is a privileged structure in medicinal chemistry with documented antibacterial, anticancer, anti-inflammatory, and kinase inhibitory activities across the class . By selecting this specific, unannotated member of the oxadiazole-phenoxybenzamide family, screening laboratories can generate novel intellectual property while minimizing the risk of rediscovering known bioactivities. The compound's moderate logP (3.893) and molecular weight (436.3 g/mol) place it within drug-like chemical space suitable for hit-to-lead optimization [2].

Quote Request

Request a Quote for N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.